molecular formula C4H12Cl2N2O B12332320 1,4,5-Oxadiazepane dihydrochloride

1,4,5-Oxadiazepane dihydrochloride

Cat. No.: B12332320
M. Wt: 175.05 g/mol
InChI Key: ZCSFNALLENKLOK-UHFFFAOYSA-N
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Description

1,4,5-Oxadiazepane dihydrochloride is an organic compound with the chemical formula C5H12N4O · 2HCl. It appears as a white to light yellow crystal and is soluble in water and alcohol solvents. This compound is acidic in water and is commonly used as a process intermediate or catalyst in organic synthesis reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,5-Oxadiazepane dihydrochloride can be synthesized through a series of organic synthesis reactions. One common method involves performing a carbon-nitrogen activation reaction on diethyl heptanoate, followed by a reaction with aqueous ammonia . Another method involves reacting a 4,5-diacyl-1,4,5-oxadiazepane with a base in a polar solvent at an elevated temperature .

Industrial Production Methods

The industrial production of this compound typically follows similar synthetic routes as those used in laboratory settings, with optimizations for scale, efficiency, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1,4,5-Oxadiazepane dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxadiazepane derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted oxadiazepane derivatives.

Scientific Research Applications

1,4,5-Oxadiazepane dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4,5-Oxadiazepane dihydrochloride involves its role as a catalyst or intermediate in various chemical reactions. It facilitates the formation of nitrogen heterocycles and other complex molecules by providing a reactive site for carbon-nitrogen bond formation. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Hexahydro-1,4,5-Oxadiazepine hydrochloride
  • Hexahydro-1,4,5-oxadiazepine dihydrochloride
  • 1,4,5-Oxadiazepine, hexahydro-, dihydrochloride

Uniqueness

1,4,5-Oxadiazepane dihydrochloride is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in organic synthesis, pharmaceuticals, and industrial processes. Its solubility in water and alcohol solvents, as well as its acidic nature, further distinguish it from similar compounds .

Properties

Molecular Formula

C4H12Cl2N2O

Molecular Weight

175.05 g/mol

IUPAC Name

1,4,5-oxadiazepane;dihydrochloride

InChI

InChI=1S/C4H10N2O.2ClH/c1-3-7-4-2-6-5-1;;/h5-6H,1-4H2;2*1H

InChI Key

ZCSFNALLENKLOK-UHFFFAOYSA-N

Canonical SMILES

C1COCCNN1.Cl.Cl

Origin of Product

United States

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